2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine
Description
Properties
CAS No. |
151449-97-7 |
|---|---|
Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H15N3/c1-14-12-19-20-17(15-8-4-2-5-9-15)13-18(22(19)21-14)16-10-6-3-7-11-16/h2-13H,1H3 |
InChI Key |
VANWETOHOWPBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . One common method involves heating a mixture of 2-cyanopyrazolo[1,5-a]pyrimidine and 1,3-diphenylpropane-1,3-dione in N,N-dimethylformamide with piperidine as a catalyst under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions to break down the compound into simpler components.
Oxidation: Commonly performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Alkylation: Utilizes alkyl halides in the presence of a base to introduce alkyl groups.
Formylation: Achieved using formylating agents such as formic acid or formamide.
Nitrosation: Involves nitrosating agents like sodium nitrite under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while alkylation can produce various alkyl-substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
While a comprehensive search for information regarding "2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine" did not yield specific case studies or data tables focusing solely on this compound, the search results do provide information regarding the applications and synthesis of pyrazolo[1,5-a]pyrimidines and related derivatives, which can help infer potential applications of the specified compound.
Pyrazolo[1,5-a]pyrimidines: Properties and Applications
Pyrazolo[1,5-a]pyrimidines are a class of N-fused heterocyclic scaffolds with versatile biological activities . They have applications in medicinal chemistry due to their anti-tumor, antiviral, anticancer, anti-malarial, and anti-inflammatory properties . The core structure is present in anti-cancer medications like selitrectinib, repotrectinib, and larotrectinib, and insomnia medications like zaleplon and lorediplon . Pyrazolo[1,5-a]pyrimidine derivatives also have uses in material sciences, particularly in optical applications and as chemosensors .
Synthesis and Reactions
Various methods exist for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. These include:
- Electrochemical C(sp2)-H selenylation at room temperature .
- Regioselective C(sp2)–H halogenation .
- Three-component synthesis of 3-halo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine derivatives .
Biological Activities and Potential Applications
Pyrazolo[1,5-a]pyrimidines have a range of biological activities, making them useful in treating various conditions:
- Antituberculosis: Pyrazolo[1,5-a]pyrimidin-7(4H)-one has potential as an antituberculosis lead .
- Metabolic Syndrome: Substituted pyrazolo[1,5-a]pyrimidines can modulate the activity of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), which is useful in treating metabolic syndrome .
- Anxiolytic Properties: Halogenated pyrazolo[1,5-a]pyrimidines have anxiolytic properties, indicating their potential in addressing anxiety disorders .
Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1
Mechanism of Action
The mechanism of action of 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate various signaling pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Structure : Methyl groups at C5 and C7, phenyl at C2 (C₁₄H₁₃N₃, MW 223.28 g/mol) .
- Activity : Exhibits superior antibacterial activity (MIC = 0.187–0.50 µg/mL) compared to its 5-methyl-7-hydroxy analog (MIC = 1–2 µg/mL). The electron-donating methyl groups enhance lipophilicity and membrane penetration, while the hydroxyl group reduces activity due to increased polarity .
- Applications : Used as a lead structure in antibacterial drug development.
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Structure : Carboxamide at C2, diphenyl at C5/C7 (C₂₆H₂₀N₄O, MW 428.47 g/mol) .
- Substitution with morpholine at C7 further enhances selectivity for PI3Kδ .
2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- Structure : Trifluoromethyl groups at C5/C7, hydroxylphenyl at C3 (C₂₀H₁₂F₆N₃O).
- Activity : Acts as a potent estrogen receptor beta (ERβ) antagonist (36-fold selectivity over ERα). The trifluoromethyl groups improve binding affinity and metabolic stability .
Halogenation Reactions
- 2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine undergoes regioselective iodination at C3 using KI and hypervalent iodine(III), yielding 84% of the iodinated product. This reactivity is absent in derivatives with electron-withdrawing groups (e.g., carboxylate at C3) .
- 5,7-Dichloro-2,3-dimethylpyrazolo[1,5-a]pyrimidine (C₈H₇Cl₂N₃) showcases the impact of chloro substituents on electrophilic substitution patterns, enabling further functionalization for agrochemical applications .
Table 2: Reactivity Comparison
| Compound | Reaction Type | Yield/Selectivity | Key Observation |
|---|---|---|---|
| 2-Methyl-5,7-diphenyl derivative | C3 iodination | 84% yield | Regioselective at C3 |
| 5,7-Dichloro-2,3-dimethyl derivative | Electrophilic substitution | High reactivity | Facilitates agrochemical synthesis |
Structural and Pharmacokinetic Insights
- Lipophilicity : Phenyl groups at C5/C7 in this compound enhance lipophilicity (logP ≈ 4.2), improving blood-brain barrier penetration compared to 5,7-dimethyl analogs (logP ≈ 3.5) .
- Metabolic Stability : Trifluoromethyl groups in bis(trifluoromethyl) derivatives reduce oxidative metabolism, extending half-life in vivo .
Biological Activity
2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrazole ring fused to a pyrimidine ring, with two phenyl groups and a methyl group at specific positions on the pyrazole moiety. This unique structure contributes to its interesting chemical properties and biological activities.
Antimicrobial and Antitubercular Properties
Research indicates that this compound exhibits significant antimicrobial activity. Notably, it has been identified as an inhibitor of Mycobacterium tuberculosis (Mtb) 1-deoxy-D-xylulose 5-phosphate synthase, showcasing its potential as an anti-tuberculosis agent. A study demonstrated that derivatives of this compound achieved substantial improvements in antitubercular activity while maintaining low cytotoxicity against human macrophages .
Enzyme Inhibition
The compound acts as an enzyme inhibitor by binding to active sites and preventing substrate access. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its structural modifications. SAR studies reveal that variations in substituents can significantly alter the compound's inhibitory effects against specific biological targets. For example:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | Iodinated derivative | Enhanced reactivity in electrophilic substitutions |
| 3-Halo-pyrazolo[1,5-a]pyrimidines | Halogenated variants | Varied biological activities based on halogen type |
| 3-Amino-5,7-diphenylpyrazolo[1,5-a]pyrimidine | Amino substitution at position 3 | Potential for further derivatization |
These derivatives exhibit unique biological activities influenced by their structural differences from the parent compound.
The mechanism by which this compound exerts its effects involves specific interactions with molecular targets. It has been shown to interfere with various cellular pathways:
- Inhibition of CDK2 : By inhibiting CDK2, the compound can induce apoptosis in cancer cells.
- Interaction with Mtb Enzymes : The binding affinity and inhibitory mechanisms against enzymes like Mtb 1-deoxy-D-xylulose 5-phosphate synthase reveal insights into its mode of action and potential for drug development .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Antitubercular Activity : A high-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads against tuberculosis. The best candidates showed promising activity with low cytotoxicity in macrophage models .
- Cytotoxicity Studies : In vitro evaluations on various cancer cell lines demonstrated that structural modifications could enhance antiproliferative activity. Compounds containing electron-rich groups exhibited superior activity compared to their counterparts lacking such substituents .
Q & A
Q. What are the common synthetic strategies for preparing 2-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine derivatives?
The synthesis typically involves cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl or α,β-unsaturated electrophiles. For example, NaF/alumina-mediated reactions with chalcones or ultrasound-assisted protocols using aqueous ethanol and mild acids (e.g., KHSO₄) improve yields and regioselectivity . Key steps include:
- Condensation of 5-amino-3-carboethoxy-1H-pyrazole with chalcones.
- Post-functionalization via microwave-assisted ester aminolysis for structural diversification .
- Purification via column chromatography or recrystallization, confirmed by NMR and X-ray crystallography .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns substituent positions and confirms regioselectivity, particularly for distinguishing methyl and phenyl groups .
- X-ray crystallography: Resolves planar geometry of the bicyclic core and dihedral angles of substituents (e.g., 14.1° for 4-tolyl groups) .
- HPLC/MS: Validates purity (>95%) and molecular weight (e.g., 223 g/mol for 5,7-dimethyl derivatives) .
Q. What safety protocols are recommended for handling pyrazolo[1,5-a]pyrimidines?
- Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
- Conduct reactions in fume hoods or gloveboxes due to potential toxic intermediates .
- Dispose of waste via certified biohazard services to mitigate environmental contamination .
Advanced Research Questions
Q. How can regioselective halogenation at the C3 position be optimized for functionalization?
Hypervalent iodine reagents (e.g., PIDA) with KX (X = I, Br, Cl) in water or methanol enable C(sp²)–H halogenation with >85% yields. Key factors:
- Electron-donating groups (–OMe, –Me) enhance reactivity, while electron-withdrawing groups (–Cl, –Br) require adjusted solvents (e.g., MeOH for Cl) .
- Regioselectivity is driven by the pyrazolo[1,5-a]pyrimidine core’s electronic profile, favoring C3 due to lower steric hindrance .
Q. What methodologies resolve contradictions in biological activity data (e.g., differential cell cycle arrest)?
- Cell line-specific assays: Compare p53 activation in HeLa (G2/M arrest) vs. SiHa (G1 arrest) using flow cytometry and immunoblotting for p21, BAX, and Bcl-2 .
- Kinase profiling: Screen against CDK2/CDK9 to differentiate apoptosis mechanisms (mitochondrial vs. p53-dependent) .
- Molecular docking: Model interactions with ERα/ERβ or CRF1 receptors to explain selectivity discrepancies .
Q. How do structural modifications influence anticancer efficacy and selectivity?
- Substituent effects: 5,7-Diphenyl groups enhance lipophilicity and target engagement (e.g., p53 nuclear translocation), while trifluoromethyl groups improve metabolic stability .
- Hybrid scaffolds: Anthranilamide conjugates increase mitochondrial apoptosis via BAX/BCL-2 modulation, whereas piperazine-linked derivatives enhance kinase inhibition (IC₅₀ < 1 µM for CDK9) .
Q. What strategies validate in vivo pharmacokinetics and toxicity for preclinical development?
- Radiolabeling: Synthesize ¹⁸F-labeled analogs (e.g., [¹⁸F]5) for biodistribution studies in murine tumor models .
- ADMET profiling: Assess hepatic stability (CYP450 assays) and plasma protein binding (equilibrium dialysis) to optimize bioavailability .
- Toxicogenomics: Use RNA-seq to identify off-target effects (e.g., ERβ antagonism vs. ERα passivity) .
Methodological Considerations
Q. How to design SAR studies for pyrazolo[1,5-a]pyrimidine-based enzyme inhibitors?
- Core diversification: Introduce substituents at positions 2, 5, and 7 to probe steric/electronic effects on binding (e.g., 3-carboethoxy for hydrogen bonding) .
- Enzymatic assays: Use fluorescence polarization for CRF1 antagonists or FRET-based kinase assays (CDK2/9) with ATP competitors .
- Crystallography: Co-crystallize with target enzymes (e.g., CDK2) to map binding modes and guide lead optimization .
Q. What computational tools predict allosteric modulation by pyrazolo[1,5-a]pyrimidines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
